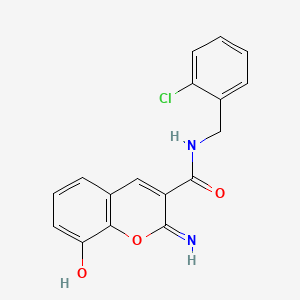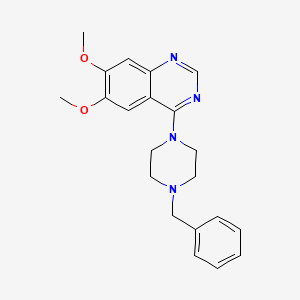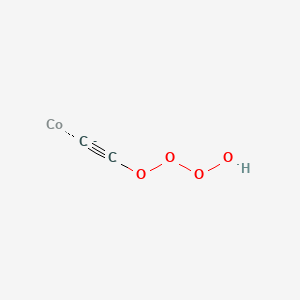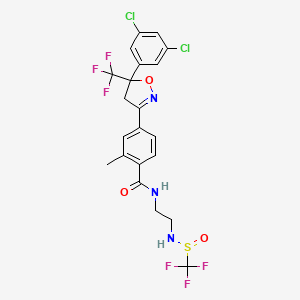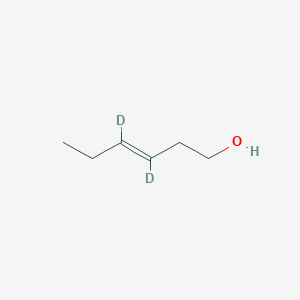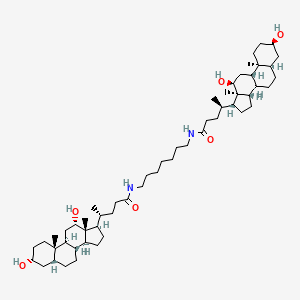
Cholicamide|A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholicamide is a self-assembling small molecule adjuvant that has shown significant potential in enhancing immune responses. It is a deoxycholate derivative that forms nanoparticles approximately 150 nm in size and stimulates antigen-presenting cells through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholicamide involves the modification of deoxycholic acid. The deoxycholate moiety is essential for both immunopotentiation and self-assembly. The original linker in the molecule is replaced by lysine to introduce peptide antigens . The synthetic route typically involves:
Activation of deoxycholic acid: This step involves converting deoxycholic acid into an activated ester or an acid chloride.
Coupling with amine: The activated deoxycholic acid is then coupled with an amine, such as lysine, under basic conditions to form the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of cholicamide would likely involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. This would include:
Bulk activation of deoxycholic acid: .
Automated coupling reactions: to ensure consistency and efficiency.
High-throughput purification methods: such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Cholicamide undergoes various chemical reactions, including:
Oxidation: Cholicamide can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on cholicamide.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the molecule’s properties.
科学研究应用
Cholicamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in cancer vaccines to induce robust immune responses against tumor cells.
作用机制
Cholicamide exerts its effects by forming well-defined nano-assemblies that are engulfed by antigen-presenting cells. These assemblies stimulate the innate immune response through Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA . This activation leads to the induction of potent humoral and cell-mediated immune responses, making cholicamide an effective adjuvant in vaccine formulations.
相似化合物的比较
Cholicamide is unique due to its self-assembling properties and its ability to stimulate TLR7. Similar compounds include:
Alum: A commonly used adjuvant in vaccines, but it does not self-assemble or target TLR7.
TLR agonists: Compounds like imiquimod and resiquimod also target TLR7 but do not have the self-assembling properties of cholicamide.
Deoxycholate derivatives: Other derivatives may have similar immunopotentiation properties but lack the specific nano-assembly characteristics of cholicamide.
Cholicamide stands out due to its dual functionality as both an adjuvant and a nano-carrier, making it a promising candidate for future vaccine development.
属性
分子式 |
C55H94N2O6 |
|---|---|
分子量 |
879.3 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[7-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]heptyl]pentanamide |
InChI |
InChI=1S/C55H94N2O6/c1-34(42-18-20-44-40-16-14-36-30-38(58)24-26-52(36,3)46(40)32-48(60)54(42,44)5)12-22-50(62)56-28-10-8-7-9-11-29-57-51(63)23-13-35(2)43-19-21-45-41-17-15-37-31-39(59)25-27-53(37,4)47(41)33-49(61)55(43,45)6/h34-49,58-61H,7-33H2,1-6H3,(H,56,62)(H,57,63)/t34-,35-,36-,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,52+,53+,54-,55-/m1/s1 |
InChI 键 |
MENGCVPTFSZUNX-OQWFRZPLSA-N |
手性 SMILES |
C[C@H](CCC(=O)NCCCCCCCNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)O)C)O)C |
规范 SMILES |
CC(CCC(=O)NCCCCCCCNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)C5CCC6C5(C(CC7C6CCC8C7(CCC(C8)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


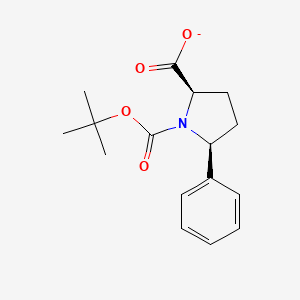
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)

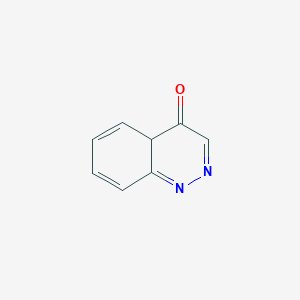
![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
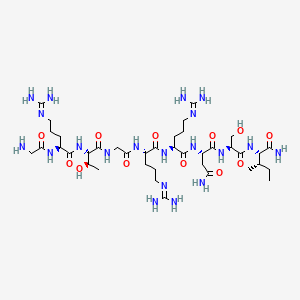
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
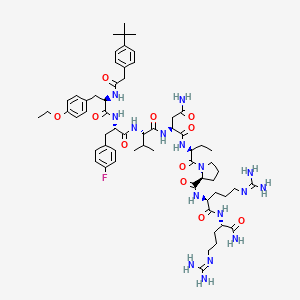
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
